(1R,2S)-cyclobutane-1,2-diamine dihydrochloride, cis
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Overview
Description
(1R,2S)-cyclobutane-1,2-diamine dihydrochloride, cis is a chiral diamine compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique cis configuration, which imparts specific stereochemical properties that are crucial for its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-cyclobutane-1,2-diamine dihydrochloride, cis typically involves the stereoselective reduction of cyclobutane derivatives. One common method includes the catalytic hydrogenation of cyclobutane-1,2-dione in the presence of chiral catalysts to achieve the desired cis configuration. The reaction conditions often require precise control of temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes utilize advanced chiral catalysts and optimized reaction conditions to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and consistency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-cyclobutane-1,2-diamine dihydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted cyclobutane derivatives, imines, oximes, and amines. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
(1R,2S)-cyclobutane-1,2-diamine dihydrochloride, cis has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a ligand in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific stereochemical requirements.
Mechanism of Action
The mechanism of action of (1R,2S)-cyclobutane-1,2-diamine dihydrochloride, cis involves its interaction with molecular targets such as enzymes and receptors. The cis configuration allows for specific binding interactions, which can modulate the activity of these targets. The compound may participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-cyclobutane-1,2-diamine dihydrochloride, trans
- (1S,2S)-cyclobutane-1,2-diamine dihydrochloride, trans
- (1S,2R)-cyclobutane-1,2-diamine dihydrochloride, cis
Uniqueness
The uniqueness of (1R,2S)-cyclobutane-1,2-diamine dihydrochloride, cis lies in its specific cis configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
206991-46-0 |
---|---|
Molecular Formula |
C4H12Cl2N2 |
Molecular Weight |
159.1 |
Purity |
95 |
Origin of Product |
United States |
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